Synthetic Route Specificity: 4,5-Dichloro-3-methoxypyridazine as the Major Methoxylation Product
When 3,4,5-trichloropyridazine is treated with 1 equivalent of sodium methoxide, three dichloromonomethoxypyridazine isomers are produced in a 1:3:6 ratio corresponding to substitution at the 3-, 4-, and 5-positions [1]. The target compound (4,5-dichloro-3-methoxypyridazine) is the 3-methoxy isomer and represents the majority product (60% of the isomeric mixture) [1]. This contrasts sharply with 3,6-dichloro-4-methoxypyridazine, which is synthesized from a different precursor (3,6-dichloropyridazine) via a distinct methoxylation route . The 1:3:6 ratio indicates that the 3-position is the most electronically favored site for nucleophilic attack under these conditions, establishing that this isomer is the dominant, most accessible product from the common trichloro precursor.
| Evidence Dimension | Isomer distribution in methoxylation of 3,4,5-trichloropyridazine |
|---|---|
| Target Compound Data | Relative yield ratio = 6 (as 3-methoxy isomer) |
| Comparator Or Baseline | 4-methoxy isomer (ratio = 3); 5-methoxy isomer (ratio = 1) |
| Quantified Difference | 6:3:1 ratio (target:4-OMe:5-OMe); target is 6× more abundant than 5-OMe isomer and 2× more abundant than 4-OMe isomer |
| Conditions | 1 eq NaOMe in methanol |
Why This Matters
The 6:3:1 isomer ratio demonstrates that 4,5-dichloro-3-methoxypyridazine is the thermodynamically and kinetically favored product from the most common synthetic route, which typically correlates with better commercial availability and potentially lower cost compared to the minor isomers.
- [1] Studies on Syntheses and Reactions of Methoxypyridazines. I. Methoxylation of 3,4,5-Trichloropyridazine. Reaction with 1 eq NaOMe yields three dichloromonomethoxypyridazines in ratio 1:3:6. View Source
